6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Medicinal Chemistry CNS Drug Discovery ADME Optimization

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle (C11H15N3, MW 189.26) containing a cyclobutyl group at position 6 and an ethyl group on the N1 nitrogen of the imidazo[1,2-b]pyrazole core. This scaffold is a recognized privileged structure in kinase inhibitor design, with derivatives such as CPI-1205 (a clinical-stage EZH2 inhibitor) built upon closely related imidazo[1,2-b]pyrazole templates.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 2098010-25-2
Cat. No. B1479961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
CAS2098010-25-2
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)C3CCC3
InChIInChI=1S/C11H15N3/c1-2-13-6-7-14-11(13)8-10(12-14)9-4-3-5-9/h6-9H,2-5H2,1H3
InChIKeyFMFLOIXYEMHWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098010-25-2): Heterocyclic Core Profile for Kinase-Focused Discovery


6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle (C11H15N3, MW 189.26) containing a cyclobutyl group at position 6 and an ethyl group on the N1 nitrogen of the imidazo[1,2-b]pyrazole core [1]. This scaffold is a recognized privileged structure in kinase inhibitor design, with derivatives such as CPI-1205 (a clinical-stage EZH2 inhibitor) built upon closely related imidazo[1,2-b]pyrazole templates [2]. The compound exists as a non-hydrogen-bond-donor scaffold (HBD = 0) with a moderate computed LogP of 1.6 and a topological polar surface area (TPSA) of 22.2 Ų, placing it within favorable drug-like property space for CNS penetration and cellular permeability [1]. Its primary application is as a key synthetic intermediate for generating libraries of N1-alkylated, 6-cyclobutyl-bearing imidazo[1,2-b]pyrazole derivatives for kinase and bromodomain inhibitor programs [2].

Why Imidazo[1,2-b]pyrazole Cores Are Non-Fungible: The Case of 6-Cyclobutyl-1-ethyl vs. Methyl, Isopropyl, and Regioisomeric Analogs


Attempting to substitute 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole with the des-ethyl (N1-H) analog, the N1-isopropyl variant, or the regioisomer 1-(cyclobutylmethyl)-6-ethyl derivative would introduce substantial changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that critically alter structure-activity relationships (SAR) in kinase and bromodomain inhibitor series. The N1-ethyl substituent eliminates the hydrogen-bond-donor character present in the N1-H analog (HBD 1 → 0), reducing polar surface area and potentially altering blood-brain barrier permeability . Meanwhile, moving from an ethyl to an isopropyl group increases LogP by 0.4 units and adds steric bulk that can disrupt binding-pocket complementarity . Regioisomeric swapping of the cyclobutyl and ethyl groups changes the spatial orientation of the hydrophobic cyclobutane relative to the hinge-binding motif, a feature known to modulate kinase selectivity in related imidazo[1,2-b]pyrazole series [1]. These physiochemical differences are not academic; they directly impact synthetic route feasibility, intermediate isolation, and ultimate biological screening outcomes.

Quantitative Differentiation of 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole: Head-to-Head Physicochemical and Structural Benchmarking Against Closest Analogs


Hydrogen-Bond-Donor Count Elimination vs. Des-Ethyl (N1-H) Analog: Permeability and Solubility Implications

The target compound is compared to its direct des-ethyl analog, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2097968-40-4). The N1-H analog possesses one hydrogen-bond donor, whereas the N1-ethyl substitution in the target compound eliminates this donor entirely. This change is accompanied by a reduction in topological polar surface area (TPSA) from 33.1 Ų to 22.2 Ų, despite a marginal decrease in computed LogP from 1.8 to 1.6 [1]. The absence of an H-bond donor and the lower TPSA are consistent with improved passive membrane permeability, a critical parameter for oral bioavailability and CNS exposure in kinase inhibitor programs [2].

Medicinal Chemistry CNS Drug Discovery ADME Optimization

Lipophilicity Optimization: LogP Difference Between N1-Ethyl and N1-Isopropyl Analogs

The target compound is benchmarked against the N1-isopropyl analog, 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098142-22-2). Both compounds share identical HBD (0), HBA (1), and TPSA (22.2 Ų) values, isolating the effect of N1-alkyl chain length on lipophilicity. The target ethyl analog exhibits a computed XLogP of 1.6, while the isopropyl variant shows a higher XLogP of 2.0 [1]. This +0.4 LogP increase, without any concomitant gain in polar interactions, reduces lipophilic efficiency (LipE) in lead optimization contexts. The ethyl group therefore provides a superior balance between hydrophobic binding enthalpy and aqueous solubility for fragment growth [2].

Kinase Inhibitor Design Lipophilic Efficiency SAR Exploration

Conformational Flexibility and Molecular Complexity: Rotatable Bond Count vs. Regioisomeric Analog

The target compound is compared with its regioisomer, 1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098141-19-4). The target compound has 2 rotatable bonds (the ethyl group and the cyclobutyl C-C bond), while the regioisomer has 3 rotatable bonds (cyclobutylmethyl and ethyl), increasing conformational entropy [1][2]. Simultaneously, the regioisomer's complexity index is elevated (227 vs. a predicted lower value for the target based on heavy-atom count parity). The lower rotatable bond count of the target compound is predicted to confer higher rigidity, which can enhance binding affinity by reducing the entropic penalty upon target engagement—a principle widely exploited in fragment-based lead discovery [3].

Fragment-Based Drug Discovery Ligand Efficiency Target Engagement

Scaffold Proximity to the CPI-1205 Clinical Chemotype: Advantage Over Non-Cyclobutyl Imidazo[1,2-b]pyrazoles

The 6-cyclobutyl substitution pattern in the target compound directly mirrors the core architecture of CPI-1205, a clinical-stage EZH2 inhibitor (IC50 = 0.002 μM) that features a 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide scaffold . The target compound's N1-ethyl group provides a functionalizable handle that allows direct entry into SAR programs around the CPI-1205 chemotype. By contrast, imidazo[1,2-b]pyrazole analogs lacking the 6-cyclobutyl group (e.g., 6-phenyl or 6-methyl variants) show significantly altered selectivity profiles against the EZH2 and BET bromodomain target families, as the cyclobutyl moiety occupies a critical hydrophobic sub-pocket [1]. The presence of the cyclobutyl group at position 6 is thus a non-negotiable structural requirement for accessing this specific chemical space within epigenetic inhibitor programs.

Epigenetic Inhibitors EZH2 BET Bromodomain Clinical Candidate Derivatization

Procurement-Driven Application Scenarios for 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole: Where the Physicochemical and SAR Evidence Directs Use


CNS-Penetrant Kinase Inhibitor Fragment Libraries: Exploiting Low TPSA and Zero HBD

Medicinal chemistry teams constructing fragment libraries for CNS kinase targets (e.g., GSK-3β, CDK5, LRRK2) should prioritize 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole over the N1-H or N1-isopropyl analogs. Its TPSA of 22.2 Ų and absence of H-bond donors align with the established TPSA < 60-70 Ų and HBD ≤ 1 criteria for blood-brain barrier penetration . The ethyl group provides a synthetic handle for subsequent functionalization without introducing the excessive lipophilicity (LogP 2.0) of the isopropyl variant that could compromise solubility. This core can be directly employed in fragment screening cascades against CNS kinase panels where passive permeability is a selection bottleneck .

EZH2 and BET Bromodomain Lead Optimization: Direct Derivatization to CPI-1205-Type Inhibitors

Structure-based drug design groups targeting EZH2 or BET bromodomains can use this compound as a late-stage functionalizable intermediate. Its 6-cyclobutyl group matches the validated CPI-1205 pharmacophore, while the N1-ethyl group can be elaborated via C-H activation or deprotonation/alkylation strategies to install carboxamide or carbonitrile substituents at position 7, the exact vector exploited in clinical EZH2 inhibitors . Substituting this core with a des-cyclobutyl analog in medicinal chemistry campaigns would misdirect SAR exploration, as the cyclobutyl moiety engages a hydrophobic sub-pocket essential for nanomolar potency .

Physicochemical Property Screening Cascades for Oral Bioavailability Prediction

Preformulation and DMPK groups can employ this compound as a calibration standard in high-throughput physicochemical profiling. Its precisely defined properties—LogP 1.6, TPSA 22.2 Ų, 2 rotatable bonds, molecular weight 189.26—place it at the boundary between fragment and lead-like space . When screened alongside the isopropyl analog (LogP 2.0) and the N1-H analog (TPSA 33.1, HBD 1), the compound serves as an internal control to benchmark the sensitivity of computational LogP, solubility, and permeability assays. This systematic comparison generates quantitative, compound-specific correction factors that improve in-silico ADME model accuracy for the broader imidazo[1,2-b]pyrazole series .

Quote Request

Request a Quote for 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.